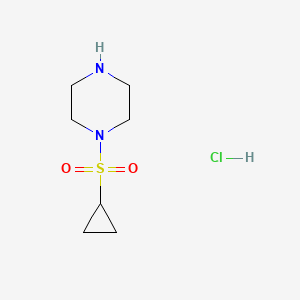
1-(Cyclopropylsulfonyl)piperazine hydrochloride
Übersicht
Beschreibung
1-(Cyclopropylsulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C7H15ClN2O2S . It is intended for research use only and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(Cyclopropylsulfonyl)piperazine hydrochloride, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(Cyclopropylsulfonyl)piperazine hydrochloride is represented by the formula C7H15ClN2O2S . The average mass of the molecule is 226.724 Da .Physical And Chemical Properties Analysis
1-(Cyclopropylsulfonyl)piperazine hydrochloride is a solid compound . It has a molecular weight of 226.72.Wissenschaftliche Forschungsanwendungen
Enzymatic Metabolism and Pharmacological Properties
1-(Cyclopropylsulfonyl)piperazine hydrochloride and its analogs have been extensively studied for their pharmacokinetics and enzymatic metabolism. For example, Lu AA21004, a novel antidepressant structurally similar to 1-(Cyclopropylsulfonyl)piperazine hydrochloride, undergoes complex metabolic processes involving cytochrome P450 enzymes, highlighting the intricate enzymatic interactions and metabolic pathways of such compounds (Hvenegaard et al., 2012).
Synthesis and Chemical Properties
The synthesis processes of 1-(Cyclopropylsulfonyl)piperazine hydrochloride and its derivatives are a focal point of research, aiming at improving yield and understanding the chemical behavior. For instance, the synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)-piperazine hydrochloride was achieved with an overall yield of 45.7%, showcasing the methodologies and chemical reactions involved in producing such compounds (Mai, 2005).
Receptor Binding and Pharmaceutical Potential
Several studies have focused on the binding affinity of 1-(Cyclopropylsulfonyl)piperazine hydrochloride derivatives to various receptors, elucidating their potential in treating diseases. For example, new substituted piperazines were synthesized as ligands for melanocortin receptors, showing promise for therapeutic applications due to their receptor selectivity and affinity (Mutulis et al., 2004).
Anticancer and Antituberculosis Activities
Compounds structurally related to 1-(Cyclopropylsulfonyl)piperazine hydrochloride have been synthesized and tested for their anticancer and antituberculosis activities, demonstrating significant potential in treating these conditions. For instance, a series of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives exhibited noteworthy antituberculosis and anticancer properties (Mallikarjuna et al., 2014).
Photostability and Drug Development
The photostability and photoreactivity of compounds like 1-(Cyclopropylsulfonyl)piperazine hydrochloride are studied to understand their behavior under light exposure, which is crucial for drug stability and development. For example, ciprofloxacin, a compound with structural similarities, was studied for its photostability, providing insights into the photoreactive nature of such molecules (Mella et al., 2001).
Crystal Structure and Molecular Analysis
Understanding the crystal structure and molecular configuration of 1-(Cyclopropylsulfonyl)piperazine hydrochloride derivatives is vital for drug design and pharmacological predictions. Studies such as the analysis of the crystal structure of N-(10,11-dihydro-5H-dibenzo[a,d]cycloheptan-5-yl)-piperazine hydrochloride contribute to the comprehensive understanding of these compounds at the molecular level (Osa et al., 2002).
Wirkmechanismus
Target of Action
Piperazine compounds generally target the GABA (gamma-aminobutyric acid) receptors in the nervous system .
Mode of Action
Piperazine acts as a GABA receptor agonist. It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
The primary pathway affected by piperazine is the GABAergic system. By acting as a GABA receptor agonist, piperazine enhances the effect of GABA, a major inhibitory neurotransmitter, leading to hyperpolarization of nerve endings .
Pharmacokinetics
Piperazine compounds are known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Result of Action
The primary result of piperazine’s action is the paralysis of parasites, allowing the host body to easily remove or expel the invading organism .
Action Environment
The action, efficacy, and stability of piperazine compounds can be influenced by various environmental factors, including pH and temperature .
Eigenschaften
IUPAC Name |
1-cyclopropylsulfonylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S.ClH/c10-12(11,7-1-2-7)9-5-3-8-4-6-9;/h7-8H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQSYWUXRAPUHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylsulfonyl)piperazine hydrochloride | |
CAS RN |
1057385-13-3 | |
| Record name | 1-(cyclopropanesulfonyl)piperazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chlorobenzo[d]isoxazol-3-amine](/img/structure/B1428426.png)

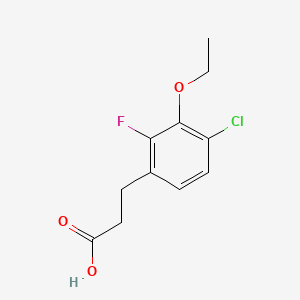
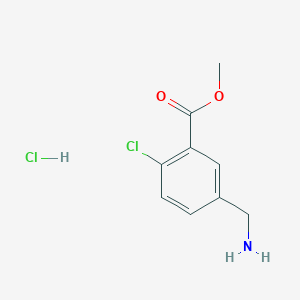
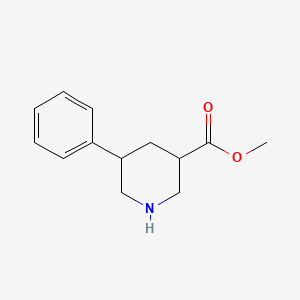

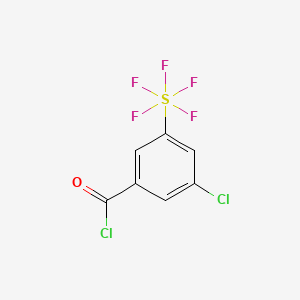
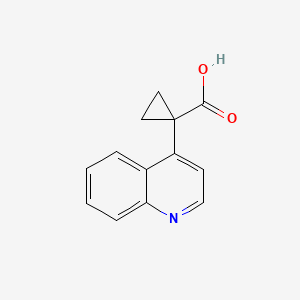
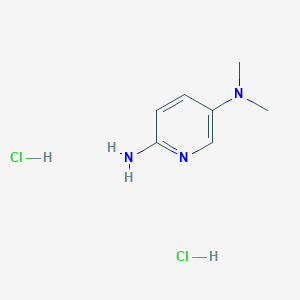

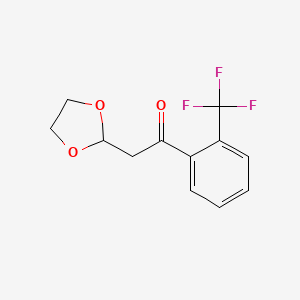
![4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1428446.png)
